molecular formula C7H5BrN2S B13485299 6-Bromo-5-methyl-1,2,3-benzothiadiazole

6-Bromo-5-methyl-1,2,3-benzothiadiazole

Cat. No.: B13485299
M. Wt: 229.10 g/mol
InChI Key: PMEGJTNHFRQMTK-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1,2,3-benzothiadiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-5-methyl-1,2,3-benzothiadiazole can be synthesized through several methods. One common approach involves the bromination of 5-methyl-1,2,3-benzothiadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction typically proceeds under mild conditions and yields the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-1,2,3-benzothiadiazole involves its interaction with molecular targets through its aromatic and electron-withdrawing properties. The bromine atom and the thiadiazole ring contribute to its reactivity and ability to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methyl-1,2,3-benzothiadiazole is unique due to the presence of both a bromine atom and a methyl group on the benzothiadiazole ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

6-bromo-5-methyl-1,2,3-benzothiadiazole

InChI

InChI=1S/C7H5BrN2S/c1-4-2-6-7(3-5(4)8)11-10-9-6/h2-3H,1H3

InChI Key

PMEGJTNHFRQMTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)SN=N2

Origin of Product

United States

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